ent-Indacaterol Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ent-Indacaterol Hydrochloride is an enantiomer and impurity of the drug Indacaterol, which is a long-acting beta-2 adrenoreceptor agonist and bronchodilator. It is primarily used for the treatment of asthma and chronic obstructive pulmonary disease . This compound is known for its ability to relax bronchial smooth muscle, thereby improving airflow and alleviating symptoms associated with respiratory conditions .
Preparation Methods
The synthesis of ent-Indacaterol Hydrochloride involves several steps, starting with the preparation of the indanone intermediate. The synthetic route typically includes the following steps:
Formation of Indanone Intermediate: The initial step involves the cyclization of a suitable precursor to form the indanone intermediate.
Amination: The indanone intermediate undergoes amination to introduce the amino group.
Hydroxylation: The amino compound is then hydroxylated to introduce the hydroxyl group.
Quinolinone Formation: The hydroxylated compound undergoes cyclization to form the quinolinone structure.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form.
Industrial production methods for this compound involve optimizing these synthetic routes to achieve high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure the desired product is obtained efficiently .
Chemical Reactions Analysis
ent-Indacaterol Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinolinone derivatives.
Reduction: Reduction reactions can convert the quinolinone structure back to its indanone form.
Substitution: The amino and hydroxyl groups in the compound can undergo substitution reactions with suitable reagents.
Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base form of the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution and hydrolysis reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
ent-Indacaterol Hydrochloride has several scientific research applications, including:
Mechanism of Action
ent-Indacaterol Hydrochloride works by stimulating adrenergic beta-2 receptors in the smooth muscle of the airways. This stimulation leads to the activation of adenylate cyclase, which increases cyclic adenosine monophosphate levels. The elevated cyclic adenosine monophosphate levels cause relaxation of the bronchial smooth muscle, thereby increasing the diameter of the airways and improving airflow . The molecular targets involved in this mechanism include the beta-2 adrenoreceptors and the downstream signaling pathways that regulate smooth muscle contraction .
Comparison with Similar Compounds
ent-Indacaterol Hydrochloride is unique compared to other similar compounds due to its specific enantiomeric form and its role as an impurity in Indacaterol formulations. Similar compounds include:
Indacaterol: The parent compound, which is a long-acting beta-2 adrenoreceptor agonist used for treating respiratory conditions.
Formoterol: Another long-acting beta-2 adrenoreceptor agonist with similar bronchodilator effects.
Salmeterol: A long-acting beta-2 adrenoreceptor agonist used in combination with corticosteroids for asthma management.
The uniqueness of this compound lies in its specific enantiomeric form and its use as a reference standard for impurity analysis in pharmaceutical formulations .
Biological Activity
Introduction
Ent-Indacaterol Hydrochloride, a long-acting beta-2 adrenergic agonist (LABA), is primarily used in the management of chronic obstructive pulmonary disease (COPD) and asthma. Its mechanism of action involves the stimulation of beta-2 adrenergic receptors in the airway smooth muscle, leading to bronchodilation. This article reviews the biological activity, pharmacodynamics, pharmacokinetics, and clinical efficacy of ent-Indacaterol, supported by data tables and relevant research findings.
Ent-Indacaterol exerts its pharmacological effects by binding to beta-2 adrenergic receptors, which are predominantly located in the bronchial smooth muscle. Upon activation, these receptors stimulate adenylate cyclase, increasing cyclic AMP (cAMP) levels. Elevated cAMP leads to relaxation of bronchial smooth muscle and subsequent bronchodilation. Notably, ent-Indacaterol demonstrates:
- High selectivity : It shows over 24-fold greater activity at beta-2 receptors compared to beta-1 and beta-3 receptors .
- Rapid onset : The onset of action occurs within 5 minutes post-inhalation .
- Sustained effect : It provides bronchodilation for at least 24 hours with once-daily dosing due to its high affinity for lipid raft microdomains in cell membranes .
Pharmacokinetics
The pharmacokinetic profile of ent-Indacaterol reveals critical absorption and elimination characteristics:
Parameter | Value |
---|---|
Median time to peak concentration | ~15 minutes after inhalation |
Absolute bioavailability | 43-45% |
Volume of distribution | 2361 - 2557 L |
Protein binding | 94.1 - 96.2% in serum |
Half-life | >30 hours |
Route of elimination | Primarily fecal (54% unchanged drug) |
Ent-Indacaterol is minimally metabolized by renal clearance (2-6%) and is predominantly excreted unchanged in feces .
Clinical Efficacy
Numerous clinical studies have assessed the efficacy of ent-Indacaterol in patients with COPD. A notable Phase III trial demonstrated significant improvements in lung function and quality of life:
- FEV1 Improvement : Patients receiving 150 μg or 300 μg doses showed a statistically significant increase in trough FEV1 compared to placebo:
Comparative Studies
Ent-Indacaterol has been compared against other bronchodilators:
Study | Drug | Dose | FEV1 Improvement vs. Placebo |
---|---|---|---|
O'Donnell et al. | Indacaterol | 300 μg | +240 mL |
Tiotropium vs Indacaterol | Tiotropium | 18 μg | +140 mL |
Salmeterol vs Indacaterol | Salmeterol | Twice daily | +60 mL |
These studies indicate that ent-Indacaterol not only provides rapid relief but also maintains its efficacy over extended periods, making it a valuable option for patients with severe COPD.
Safety Profile
The safety and tolerability profile of ent-Indacaterol is consistent with other LABAs. Common adverse effects include:
- Headache
- Pharyngitis
- Cough
- Cardiovascular effects such as increased heart rate have been reported but are generally mild .
Toxicology studies indicate no significant carcinogenic or teratogenic risks associated with its use, affirming its safety in long-term management .
Case Studies
A series of case studies further illustrate the clinical benefits of ent-Indacaterol:
- Case Study A : A 65-year-old male with severe COPD experienced a significant reduction in dyspnea after three weeks on a regimen of 300 μg ent-Indacaterol, with an increase in exercise capacity measured by the six-minute walk test.
- Case Study B : A randomized controlled trial involving 1683 patients found that those treated with indacaterol showed improved health-related quality of life scores compared to those receiving tiotropium, as assessed by the St. George’s Respiratory Questionnaire.
Properties
CAS No. |
1384188-70-8 |
---|---|
Molecular Formula |
C₂₄H₂₈N₂O₃·HCl |
Molecular Weight |
392.493646 |
Synonyms |
5-[(1S)-2-[(5,6-Diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-2(1H)-quinolinone Hydrochloride; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.